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For researchers, scientists, and drug development professionals, the accuracy of

computational methods in predicting molecular geometries is paramount. This guide provides a

critical assessment of the DM21 density functional's performance in determining bond lengths,

comparing it with established alternatives and presenting supporting experimental and

computational data.

Developed by DeepMind, the DM21 (Density Matrix 2021) functional has demonstrated

significant promise in overcoming some of the limitations of conventional density functional

theory (DFT) methods, particularly in predicting reaction energies.[1][2] However, its practical

applicability and accuracy for geometry optimizations, specifically bond lengths, warrant a

closer examination.

A recent study by Kulaev et al. (2025) provides a detailed analysis of DM21's performance in

geometry optimization, comparing it against the widely used PBE0 and SCAN functionals.[3][4]

[5][6][7] Their findings indicate that while DM21 shows competitive performance, it does not

consistently outperform these traditional functionals in predicting molecular geometries.[4][5]

Performance on Benchmark Datasets
The accuracy of a density functional is often evaluated using benchmark datasets that contain

a diverse set of molecules with well-established reference geometries, typically obtained from

high-level theoretical methods like Coupled Cluster with Singles, Doubles, and perturbative

Triples (CCSD(T)).
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One such benchmark, LMGB35, was used to assess DM21's geometry optimization

capabilities. The results, summarized in the table below, show the mean absolute error (MAE)

in bond lengths for DM21 compared to PBE0 and SCAN.

Functional
Mean Absolute Error (MAE) in Bond
Lengths (pm)

DM21 Generally below 2 pm

PBE0 Generally below 2 pm

SCAN Generally below 2 pm

Data sourced from Kulaev et al. (2025) based on the LMGB35 benchmark.[4][7][8]

While the MAE for all three functionals is comparable and generally low, the study by Kulaev et

al. notes that for many cases, PBE0 or SCAN outperform DM21.[4][8] For certain hydrocarbons

like C₂H₄ and C₂H₂, DM21 did show a lower MAE.[4] This suggests that while DM21 is a

capable functional for geometry predictions, its superiority is not guaranteed across all

molecular types. It is also important to note that for the LMGB35 benchmark, while DM21
outperformed analytical functionals in energy calculations, it was not more accurate in

geometry optimization.[4][7][8]

Experimental and Computational Protocols
The assessment of DM21's accuracy for bond lengths relies on a systematic computational

protocol. The following outlines the typical methodology employed in such studies:

Selection of Benchmark Set: A benchmark set of molecules with high-quality reference

geometries is chosen. For instance, the LMGB35 benchmark was utilized in the study by

Kulaev et al.[3]

Reference Geometries: The reference geometries are typically obtained from

computationally expensive but highly accurate methods like CCSD(T) with a large basis set.

[4]
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DFT Calculations: Geometry optimizations are performed for each molecule in the

benchmark set using the density functionals being tested (e.g., DM21, PBE0, SCAN).

Basis Set Selection: A consistent and appropriate basis set is used for all calculations. For

example, geometry optimizations have been conducted with the 6-31G(d,p) and def2-TZVP

basis sets.[4][7]

Error Calculation: The bond lengths from the DFT-optimized geometries are compared to the

reference geometries, and the mean absolute error (MAE) is calculated to quantify the

accuracy of each functional.

Challenges and Considerations with DM21
A key challenge highlighted in the research is the numerical nature of the gradients for neural

network-based functionals like DM21.[3][5] Unlike traditional functionals where analytical

gradients of the energy with respect to atomic positions are available, DM21 relies on

numerical differentiation. This can introduce numerical noise that contaminates the nuclear

gradients required for geometry optimization, potentially affecting the precision of the final

geometry.[5]

Furthermore, the computational cost of DM21 is a significant factor. Studies have shown that

DM21 is significantly slower than analytical functionals, which may limit its practical applicability

for large-scale chemical calculations.[5]

Logical Workflow for Assessing Functional
Accuracy
The process of evaluating a density functional's accuracy for predicting bond lengths follows a

clear logical workflow. This can be visualized as follows:
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Select Benchmark Dataset
(e.g., LMGB35)

Perform Geometry Optimizations
with Test Functionals (e.g., DM21, PBE0, SCAN)

Define High-Level Reference Method
(e.g., CCSD(T))

Compare Calculated Bond Lengths
to Reference Values

Calculate Bond Lengths
from Optimized Geometries

Compute Statistical Metrics
(e.g., Mean Absolute Error)

Critical Assessment of
Functional's Accuracy

Click to download full resolution via product page

Workflow for assessing a density functional's bond length accuracy.

Conclusion
The DM21 density functional represents a significant advancement in the application of

machine learning to quantum chemistry, offering state-of-the-art performance for energetic

calculations.[1] However, for the prediction of molecular geometries, and specifically bond

lengths, its accuracy is comparable to, but not consistently better than, well-established

analytical functionals like PBE0 and SCAN.[4][5][7]

Researchers and drug development professionals should consider the trade-offs between the

high accuracy of DM21 for energies and its current limitations in geometry optimization,
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including computational cost and the challenges of numerical gradients. For applications where

precise molecular geometries are critical, traditional hybrid functionals may still be the more

practical choice. As research in machine-learned functionals continues, further improvements in

their efficiency and accuracy for geometry optimization are anticipated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13910615?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

